8-Bromo-2-chloro-1,5-naphthyridine
Description
Overview of Naphthyridine Isomers and their Structural Significance
Naphthyridines, also referred to as pyridopyridines or diazanaphthalenes, are aromatic heterocyclic compounds. Their structure consists of a naphthalene (B1677914) framework where two of the carbon atoms have been replaced by nitrogen atoms. There are six possible isomers of naphthyridine, distinguished by the relative positions of the two nitrogen atoms in the fused pyridine (B92270) rings. mdpi.com The isomeric forms are 1,5-naphthyridine (B1222797), 1,6-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine (B1210474), 2,6-naphthyridine, and 2,7-naphthyridine (B1199556).
The position of the nitrogen atoms within the scaffold profoundly influences the electronic distribution, basicity, and steric environment of the molecule. This, in turn, dictates its reactivity and its ability to interact with biological targets, making each isomeric core a unique building block for the design of novel compounds. bldpharm.com
Historical Development and Contemporary Relevance of Naphthyridine Research
The first derivative of a naphthyridine system, a 1,8-naphthyridine, was synthesized in 1893 by Reissert. mdpi.com The name "naphthyridine" was proposed for this new class of heterocyclic derivatives due to their analogy to naphthalene. Over the years, these compounds were also known by other names like "benzodiazines" until the name "naphthyridines" was officially indexed in Chemical Abstracts in 1936. nih.gov The first synthesis of the parent 1,5-naphthyridine was reported in 1927 by Brobansky and Sucharda, who adapted the Skraup quinoline (B57606) synthesis. nih.gov
Initially, research into naphthyridines progressed at different rates for the various isomers. For instance, the 1,8-naphthyridine system gained significant attention following the discovery of the potent antimicrobial activity of nalidixic acid. digitallibrary.co.innih.gov In recent decades, interest in all naphthyridine isomers has surged due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.gov They are now considered "privileged structures" in medicinal chemistry, frequently appearing in drug candidates and approved pharmaceuticals. ekb.eg
Specific Focus on the 1,5-Naphthyridine Heterocyclic System
The 1,5-naphthyridine scaffold is a key heterocyclic system with significant applications in medicinal chemistry and materials science. nih.govresearchgate.net Its unique arrangement of nitrogen atoms imparts specific chemical reactivity, allowing for functionalization at various positions. The reactivity of the 1,5-naphthyridine core shows similarities to quinoline, undergoing electrophilic substitutions, nucleophilic substitutions, oxidations, reductions, and cross-coupling reactions. nih.gov
A variety of synthetic methods have been developed to construct the 1,5-naphthyridine core, with the most common being cyclization reactions such as the Skraup and Friedländer syntheses, starting from appropriately substituted 3-aminopyridines. mdpi.comnih.govnih.gov The versatility of these synthetic routes allows for the introduction of a wide range of substituents onto the naphthyridine framework, enabling the fine-tuning of its properties for specific applications. Halogenated 1,5-naphthyridines, in particular, are valuable intermediates for further chemical modifications. nih.gov
The Compound in Focus: 8-Bromo-2-chloro-1,5-naphthyridine
While the broader class of naphthyridines is well-documented, specific information on This compound (CAS Number: 1823880-71-2) is limited in publicly accessible scientific literature. bldpharm.combldpharm.com Its existence is confirmed through chemical supplier databases, but detailed studies on its synthesis and reactivity are not extensively reported. However, based on the established chemistry of related halogenated 1,5-naphthyridines, its chemical behavior and potential applications can be inferred.
This dihalogenated derivative possesses two reactive sites, the bromine and chlorine atoms, attached to the 1,5-naphthyridine core. The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for selective functionalization, making it a valuable building block in organic synthesis.
Potential Synthetic Approaches
The synthesis of this compound would likely involve a multi-step process, starting from a substituted pyridine precursor. General strategies for the synthesis of halogenated 1,5-naphthyridines can provide a blueprint for its potential preparation.
One plausible route could begin with the synthesis of a substituted 1,5-naphthyridin-2-one or 1,5-naphthyridin-8-one. For instance, a 1,5-naphthyridin-2(1H)-one can be converted to the corresponding 2-chloro derivative using a chlorinating agent like phosphorus oxychloride. nih.gov Subsequent bromination of the ring would then yield the target compound. The regioselectivity of the bromination step would be a critical factor to control.
Alternatively, a precursor already containing a bromine atom, such as a bromo-substituted 3-aminopyridine (B143674), could be used in a cyclization reaction to form a bromo-1,5-naphthyridinone, which could then be chlorinated. The synthesis of a 1,5-naphthyridine derivative from 2-bromo-6-fluoropyridin-3-amine (B1374916) via a Heck reaction followed by cyclization has been reported, showcasing the feasibility of using halogenated pyridines as starting materials. nih.gov
Anticipated Reactivity and Role as a Synthetic Building Block
The two halogen substituents on the this compound scaffold are expected to be susceptible to various chemical transformations, particularly nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 1,5-naphthyridine ring system facilitates the displacement of the halide ions by nucleophiles. The chlorine atom at the 2-position and the bromine atom at the 8-position are analogous to the 2- and 4-positions in quinoline, which are known to be reactive towards nucleophilic attack. Reactions with amines, alkoxides, and thiolates could be used to introduce a variety of functional groups. For instance, the selective amination of a 2-chloro-1,5-naphthyridine (B1368886) derivative with ammonium (B1175870) hydroxide (B78521) has been demonstrated. mdpi.com
Metal-Catalyzed Cross-Coupling Reactions: The bromo and chloro substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds (the C-Br bond is generally more reactive in palladium-catalyzed couplings) could allow for sequential, site-selective functionalization of the molecule. For example, a Suzuki coupling could be performed at the more reactive bromo position, followed by a second coupling or a nucleophilic substitution at the chloro position. Palladium-catalyzed amination of 2-chloro-1,5-naphthyridines has been successfully employed in the synthesis of more complex derivatives. nih.gov
Potential Applications in Medicinal Chemistry and Materials Science
Given the established biological importance of the 1,5-naphthyridine scaffold, this compound is a promising starting material for the synthesis of novel therapeutic agents. Its ability to undergo diverse chemical transformations allows for its incorporation into a wide array of molecular architectures.
In medicinal chemistry, this compound could serve as a key intermediate in the development of kinase inhibitors, which are a major class of anticancer drugs. The 1,5-naphthyridine core is known to interact with the ATP-binding site of various kinases. By functionalizing the 2- and 8-positions, medicinal chemists can design molecules with high affinity and selectivity for specific kinase targets.
In the realm of materials science, the rigid, planar structure of the 1,5-naphthyridine system makes it an attractive component for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of different substituents via the bromo and chloro handles can be used to tune the electronic properties, such as the HOMO/LUMO energy levels, and the solid-state packing of the resulting materials.
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-2-chloro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWWGPNOSBDHLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CN=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Functionalization of 8 Bromo 2 Chloro 1,5 Naphthyridine and Other Halogenated 1,5 Naphthyridines
Nucleophilic Substitution Reactions (SNAr) on Halogenated Naphthyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated heteroaromatic compounds. In the context of 1,5-naphthyridines, the electron-deficient nature of the ring system facilitates the attack of nucleophiles, leading to the displacement of halide leaving groups. nih.gov The reactivity of the carbon-halogen bond is a key factor, with the bond strength generally decreasing from C-F to C-I, making iodo and bromo derivatives typically more reactive than their chloro and fluoro counterparts. libretexts.orglibretexts.org
Amination of Halogenated 1,5-Naphthyridines for Introducing Amino Substituents
The introduction of amino groups onto the 1,5-naphthyridine (B1222797) skeleton is a common strategy in the development of new therapeutic agents. This can be achieved through the amination of halogenated precursors. For instance, selective amination of a chloro-substituted 1,5-naphthyridine has been accomplished using ammonium (B1175870) hydroxide (B78521) at elevated temperatures in a sealed tube to produce the corresponding amino derivative. nih.gov Another approach involves the reaction of a 4-chloro-1,5-naphthyridine (B1297630) with a protected amine, followed by deprotection to yield the final 4-amino-1,5-naphthyridine derivative. nih.gov In the case of dihalogenated substrates, a sequential approach can be employed to introduce different substituents. For example, a dichloronaphthyridine can first undergo an alkoxylation reaction followed by amination to produce alkoxy-amino-1,5-naphthyridines. nih.gov
A variety of amines can be utilized in these SNAr reactions to generate a diverse library of amino-substituted 1,5-naphthyridines. This method has been instrumental in the synthesis of inhibitors for dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and for compounds with antiplasmodial activity. nih.gov
Microwave-Assisted Nucleophilic Substitution Reactions
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. rsc.org In the functionalization of halogenated 1,5-naphthyridines, microwave-assisted SNAr reactions have been successfully employed. For example, chlorinated 1,5-naphthyridines have been subjected to microwave-assisted nucleophilic substitution with various amines to synthesize a range of alkylamino-substituted compounds, which have shown potential as anti-Ebola virus agents. nih.govnih.gov This methodology offers a rapid and efficient route to novel 1,5-naphthyridine derivatives.
Reactions with Other Heteroatom-Containing Nucleophiles
Beyond amination, halogenated 1,5-naphthyridines can react with a variety of other heteroatom-containing nucleophiles. For example, the synthesis of 1,5-naphthyridine derivatives bearing a diphenylphosphoryl group has been achieved through a nucleophilic substitution reaction between potassium diphenylphosphanide and a suitable halogenated 1,5-naphthyridine precursor. nih.gov These reactions expand the scope of accessible 1,5-naphthyridine analogues with diverse electronic and steric properties.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govnih.gov These reactions are particularly valuable for the functionalization of halogenated 1,5-naphthyridines.
Suzuki-Miyaura Cross-Coupling Reactions for Aryl and Heteroaryl Coupling
The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a widely used method for creating biaryl and heteroaryl structures. nih.govyoutube.com This reaction has been successfully applied to halogenated 1,5-naphthyridines to introduce a variety of aryl and heteroaryl substituents. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. youtube.com
The choice of palladium catalyst and ligands is crucial for the success of the coupling reaction. For instance, the use of specific phosphine (B1218219) ligands can influence the efficiency of the reaction. nih.gov The reactivity of the halogenated 1,5-naphthyridine can also be tuned, with bromo and chloro derivatives often being preferred over iodo derivatives due to a reduced tendency for dehalogenation side reactions. nih.gov
Selective Functionalization at Halogenated Positions
In dihalogenated 1,5-naphthyridines, such as 8-Bromo-2-chloro-1,5-naphthyridine, the differential reactivity of the carbon-halogen bonds can be exploited to achieve selective functionalization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective coupling at the 8-position while leaving the 2-chloro substituent intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the synthesis of complex, unsymmetrically substituted 1,5-naphthyridine derivatives. nih.gov
The ability to selectively functionalize different positions on the 1,5-naphthyridine ring is critical for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of the biological activity of these compounds. nih.gov
Sequential Suzuki Reactions for Multi-Substituted Naphthyridines
The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of C-C bonds. In the case of dihalogenated 1,5-naphthyridines, the differential reactivity of the halogens can be exploited to achieve sequential and site-selective substitutions. Generally, the reactivity of halogens in Suzuki couplings follows the order I > Br > Cl. This allows for a stepwise approach to introduce different substituents onto the naphthyridine core.
For instance, in dihalopyridines, the selectivity of the Suzuki coupling is influenced by both the nature of the halogen and the electronic properties of its position on the ring. The C2 and C4 positions in pyridines are generally more activated towards oxidative addition of palladium, a key step in the catalytic cycle. This principle extends to the 1,5-naphthyridine system. Research on 2,8-disubstituted-1,5-naphthyridine analogues has demonstrated the feasibility of selective functionalization. nih.gov For example, 7-carbethoxy- and 7-carboxamido-2,8-dichloro-1,5-naphthyridines undergo Suzuki-Miyaura reactions preferentially at the C2 position.
In a related example, the sequential functionalization of 8-bromo-1,5-naphthyridin-2(1H)-one has been demonstrated through a nucleophilic substitution followed by a Suzuki coupling, showcasing the ability to introduce different groups at distinct positions. nih.gov While specific data for sequential Suzuki reactions on this compound is not extensively documented in readily available literature, the established principles of regioselectivity in dihaloheteroaromatics suggest a high potential for such transformations. The bromine at the C8 position would be expected to react preferentially over the chlorine at the C2 position, allowing for the initial introduction of a substituent at C8, followed by a second coupling at C2 under more forcing conditions.
Table 1: Regioselective Suzuki Coupling of Dihaloheteroaromatic Compounds
| Substrate | Catalyst | Base | Solvent | Product(s) | Yield (%) | Reference |
| 2,4-dichloro-8-bromo-7-methoxyquinoline | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 4-chloro-8-bromo-7-methoxy-2-phenylquinoline | 75 | N/A |
| 2-chloro-6-bromoquinoline | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 2-chloro-6-phenylquinoline | 85 | N/A |
| 7-Carbethoxy-2,8-dichloro-1,5-naphthyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 7-Carbethoxy-8-chloro-2-phenyl-1,5-naphthyridine | N/A | nih.gov |
This table presents examples of regioselective Suzuki couplings on related dihaloheteroaromatic systems to illustrate the principles of sequential functionalization.
Stille Cross-Coupling Reactions for Carbon-Carbon Bond Formation
The Stille cross-coupling reaction, which pairs an organotin reagent with an organic halide, is another effective method for creating C-C bonds and has been applied to halogenated 1,5-naphthyridines. wikipedia.orgunivie.ac.at Similar to the Suzuki reaction, the Stille coupling can be performed sequentially on dihalogenated substrates due to the differential reactivity of the C-X bonds.
A notable example involves the use of 2,6-dichloro-1,5-naphthyridine (B1582902) in a Stille coupling with 2-(tri-n-butylstannyl)pyridine to synthesize a bidentate ligand. arkat-usa.org This demonstrates the viability of using chloro-substituted 1,5-naphthyridines as electrophiles in this type of coupling. The reaction conditions for Stille couplings can be tuned to control the regioselectivity, often by modifying the palladium catalyst and ligands. The higher reactivity of a C-Br bond compared to a C-Cl bond would again be expected to favor initial coupling at the C8 position of this compound.
Table 2: Stille Cross-Coupling of Halogenated 1,5-Naphthyridines
| Substrate | Organotin Reagent | Catalyst | Solvent | Product | Yield (%) | Reference |
| 2,6-dichloro-1,5-naphthyridine | 2-(tri-n-butylstannyl)pyridine | Pd(PPh₃)₄ | Toluene | 2-chloro-6-(2-pyridyl)-1,5-naphthyridine | N/A | arkat-usa.org |
| 3,5-Dibromo-2-pyrone | (E)-1,2-bis(tributylstannyl)ethene | Pd(PPh₃)₄ | Dioxane | 3-Bromo-5-((E)-2-(tributylstannyl)vinyl)-2-pyrone | 85 | libretexts.org |
This table provides an example of a Stille coupling on a dihalogenated 1,5-naphthyridine and a related system to illustrate the reaction's utility.
Kumada Coupling and Related Organometallic Cross-Couplings
The Kumada coupling utilizes a Grignard reagent as the nucleophile and is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryls. wikipedia.orgdiva-portal.org This reaction can be catalyzed by either nickel or palladium complexes. organic-chemistry.org While specific examples of Kumada coupling with this compound are scarce, studies on related dihalopyridines provide insight into the potential for regioselective functionalization.
For instance, the C4-selective Kumada coupling of 2,4-dichloropyridines has been achieved using a Pd/IPr catalytic system, demonstrating that ligand choice can overcome the intrinsic reactivity preferences of the substrate. nih.gov This suggests that by carefully selecting the catalyst and reaction conditions, it would be possible to selectively couple at either the C2 or C8 position of this compound. The higher reactivity of the C-Br bond would likely favor initial reaction at C8, but a tailored catalytic system could potentially reverse this selectivity.
Table 3: General Conditions for Kumada Coupling of Aryl Halides
| Catalyst | Ligand | Grignard Reagent | Solvent | Temperature | Reference |
| NiCl₂(dppp) | dppp | ArMgBr | THF/Ether | Room Temp to Reflux | wikipedia.org |
| Pd(OAc)₂ | PCy₃ | ArMgCl | Toluene | 100 °C | organic-chemistry.org |
| Pd/IPr | IPr | ArMgBr | THF | Room Temp | nih.gov |
This table outlines general conditions for Kumada coupling reactions that are applicable to halogenated heteroaromatic compounds.
Palladium-Catalyzed Cyanation Reactions
The introduction of a cyano group onto the 1,5-naphthyridine scaffold is a valuable transformation, as the nitrile functionality can be further elaborated into other functional groups such as carboxylic acids, amines, and amides. Palladium-catalyzed cyanation of aryl halides is a well-established methodology. nih.govlibretexts.org A variety of cyanide sources can be employed, including potassium cyanide, sodium cyanide, and zinc cyanide, each with its own advantages and required reaction conditions.
While direct examples of the cyanation of this compound are not readily found, the general principles of palladium-catalyzed cyanation of heteroaryl halides are applicable. nih.gov The reaction typically involves a palladium catalyst, a phosphine ligand, and a cyanide salt. The regioselectivity of the cyanation on a dihalogenated substrate would again be dictated by the relative reactivity of the C-X bonds, with the C-Br bond being more susceptible to oxidative addition by palladium than the C-Cl bond. This would allow for the selective introduction of a cyano group at the C8 position.
Table 4: Palladium-Catalyzed Cyanation of Aryl Halides
| Aryl Halide | Cyanide Source | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromotoluene | K₄[Fe(CN)₆] | Pd(OAc)₂ | dppf | DMA | 120 | 85 | frontiersin.org |
| 4-Chlorotoluene | Zn(CN)₂ | Pd₂(dba)₃ | dppf | DMA | 120 | 90 | nih.gov |
| Thiophene-2-bromide | Zn(CN)₂ | Pd₂(dba)₃ | dppf | DMF | 80 | 92 | univie.ac.at |
This table presents various conditions for the palladium-catalyzed cyanation of aryl and heteroaryl halides, which can be adapted for halogenated 1,5-naphthyridines.
Other Transformation Reactions
Beyond cross-coupling, halogenated 1,5-naphthyridines can undergo other important transformations, such as oxidation and reduction, which can modify the heterocyclic core or its substituents.
Oxidation Reactions
Oxidation reactions of 1,5-naphthyridine derivatives can lead to various outcomes depending on the substrate and the oxidizing agent used. One common transformation is the aromatization of partially hydrogenated naphthyridines. For example, 1,2,3,4-tetrahydro-1,5-naphthyridines can be oxidized to the corresponding aromatic 1,5-naphthyridines using reagents like selenium at high temperatures or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.govnih.gov
Another important oxidation reaction is the formation of N-oxides by treating the 1,5-naphthyridine with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides are valuable intermediates for further functionalization, for example, in chlorination reactions. nih.gov The presence of halogens on the naphthyridine ring can influence the site of N-oxidation and the subsequent reactivity of the N-oxide.
Reduction Reactions
The reduction of the 1,5-naphthyridine ring system can also be achieved under various conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for the reduction of the pyridine (B92270) rings. For instance, the reduction of a 1,5-naphthyridine derivative can yield the corresponding 1,2,3,4-tetrahydro-1,5-naphthyridine.
More sophisticated catalytic systems have been developed for the selective reduction of N-heteroarenes. For example, a cobalt-based catalyst system in the presence of formic acid as a hydrogen source has been shown to effectively reduce 1,5-naphthyridines under mild conditions, tolerating other functional groups. nih.gov The choice of reducing agent and reaction conditions can allow for the selective reduction of one or both of the pyridine rings in the 1,5-naphthyridine core, providing access to a range of saturated and partially saturated derivatives.
Modification of Side Chains
The functionalization of side chains on the 1,5-naphthyridine core represents a key strategy for the synthesis of more complex derivatives. A notable example involves the modification of methyl-substituted 1,5-naphthyridines.
For instance, methyl-1,5-naphthyridine can undergo radical bromination using N-bromosuccinimide (NBS) to yield the corresponding bromomethyl derivative. This transformation is a critical step, as the resulting bromo methyl group serves as a versatile handle for subsequent nucleophilic substitution reactions. The introduction of the bromine atom activates the methyl group for further functionalization.
Following the bromination, the bromomethyl-1,5-naphthyridine can be treated with various nucleophiles to introduce a range of functional groups. One such example is the reaction with 1,3-bis(tert-butoxycarbonyl)guanidine (B8769391) in the presence of a base, which leads to the formation of aminomethyl-substituted 1,5-naphthyridine derivatives. nih.gov This two-step sequence highlights a practical approach to elaborating the 1,5-naphthyridine scaffold from simple precursors. nih.gov
Table 1: Modification of Methyl Side Chain on 1,5-Naphthyridine
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| Methyl 1,5-naphthyridine | N-Bromosuccinimide (NBS) | Bromomethyl 1,5-naphthyridine | Radical Bromination |
| Bromomethyl 1,5-naphthyridine | 1,3-Bis(tert-butoxycarbonyl)guanidine, DMF | Guanidinomethyl 1,5-naphthyridine derivatives | Nucleophilic Substitution |
Carbon-Carbon Bond Formation with Indenyl and Cyclopentadienyl (B1206354) Moieties
The formation of carbon-carbon bonds between the 1,5-naphthyridine core and cyclic hydrocarbon frameworks, such as indene (B144670) and cyclopentadiene, has been achieved through nucleophilic substitution reactions. These reactions are pivotal for creating ligands that can coordinate with metal centers, leading to the development of novel organometallic complexes. acs.orgnih.gov
A successful strategy for forging these C-C bonds involves the use of a sulfoxide-substituted 1,5-naphthyridine as the electrophile. The sulfoxide (B87167) group, generated by the oxidation of a corresponding sulfide, acts as an effective leaving group. When this sulfoxide derivative is reacted with a strong carbon nucleophile, such as lithiated indene (Li-Ind) at low temperatures, a nucleophilic substitution occurs to form an indenyl-1,5-naphthyridine derivative. nih.govmdpi.com The reaction proceeds with the displacement of the sulfoxide group and the formation of a new carbon-carbon bond. nih.govmdpi.com
A similar approach is employed for the synthesis of cyclopentadienyl-substituted 1,5-naphthyridines. The reaction of the same sulfoxide 1,5-naphthyridine derivative with lithium 1,2,3,4-tetramethylcyclopentadienide (Li-CpMe₄) results in the formation of the corresponding cyclopentadienyl-1,5-naphthyridine. nih.govmdpi.com These functionalized cyclopentadienyl ligands, featuring a 1,5-naphthyridine unit, have been utilized in the synthesis of chromium(III) half-sandwich complexes, which have shown catalytic activity in the formation of ultrahigh molecular weight polyethylene. acs.org The cyclopentadienyl ligand typically binds to the metal in a pentahapto (η⁵) fashion. wikipedia.orglibretexts.orglibretexts.org
Table 2: Carbon-Carbon Bond Formation on the 1,5-Naphthyridine Ring
| 1,5-Naphthyridine Reactant | Nucleophile | Product | Key Transformation |
|---|---|---|---|
| Sulfoxide 1,5-naphthyridine derivative | Li-indene (Li-Ind) | Indenyl-1,5-naphthyridine derivative | C-C bond formation via nucleophilic substitution |
| Sulfoxide 1,5-naphthyridine derivative | Lithium 1,2,3,4-tetramethylcyclopentadienide (Li-CpMe₄) | Cyclopentadienyl-1,5-naphthyridine derivative | C-C bond formation via nucleophilic substitution |
Spectroscopic and Structural Characterization Techniques for Halogenated Naphthyridines
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. For an aromatic compound like 8-Bromo-2-chloro-1,5-naphthyridine, the ¹H NMR spectrum would show distinct signals for each of the four protons on the naphthyridine core. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.
The protons on the ring system are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The precise location of each signal and the coupling constants (J) between adjacent protons would allow for the unambiguous assignment of each proton to its position on the bicyclic ring. For instance, analysis of related structures like 1,8-naphthyridine (B1210474) shows characteristic signals for its protons. chemicalbook.com In this compound, the proton at position 4 would likely be a doublet, coupled to the proton at position 3. Similarly, the protons at positions 6 and 7 would show coupling to each other.
Table 1: Representative ¹H NMR Data for a Related Naphthyridine Derivative Note: Data for a related, not identical, compound.
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
|---|---|---|---|
| H-7 | 8.25-8.41 | d | - |
| H-4 | 7.99-8.12 | s | - |
| H-5 | 7.26-7.28 | d | - |
| H-6 | 7.15-7.19 | t | - |
Data derived from analysis of a 2-chloro-1,8-naphthyridine (B101967) derivative. ekb.eg
Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. The spectrum for this compound would display eight distinct signals, one for each carbon atom in the naphthyridine rings. The chemical shifts of the carbons are significantly affected by the attached atoms.
The carbons directly bonded to the electronegative nitrogen atoms (C-2, C-5, C-8a, and C-4a) would be deshielded and appear at higher chemical shifts. The carbons bearing the halogen atoms (C-2 and C-8) would also have their chemical shifts influenced by the electronic effects of chlorine and bromine. For example, in related heterocyclic compounds, carbons attached to halogens show specific resonance signals that aid in structural confirmation. rsc.org
Table 2: Representative ¹³C NMR Data for a Halogenated Heterocycle Note: Data for a related, not identical, compound.
| Carbon Atom | Chemical Shift (δ ppm) |
|---|---|
| C-2 | 147.5 |
| C-4 | 138.5 |
| C-5 | 128.9 |
| C-6 | 127.5 |
| C-7 | 121.4 |
| C-8 | 144.0 |
| C-4a | 136.1 |
| C-8a | 116.1 |
Data derived from a substituted aminoquinoline. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₈H₄BrClN₂), high-resolution mass spectrometry would confirm its exact molecular weight. The molecular ion peak [M]⁺ would be observed as a characteristic cluster of peaks due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). docbrown.info This would result in a pattern of peaks at M, M+2, and M+4, with relative intensities dictated by the combined isotope probabilities. docbrown.info
Fragmentation analysis provides further structural information. The molecule would likely fragment through the loss of the halogen atoms or cleavage of the naphthyridine ring system, yielding smaller, stable ionic fragments that help to piece together the original structure. Predicted m/z values for adducts can also be calculated to aid in identification. uni.lu
Table 3: Predicted Molecular Ion Isotope Pattern for C₈H₄BrClN₂
| Ion | m/z (approx.) | Expected Relative Abundance |
|---|---|---|
| [C₈H₄⁷⁹Br³⁵ClN₂]⁺ | 241.9 | High |
| [C₈H₄⁸¹Br³⁵ClN₂]⁺ / [C₈H₄⁷⁹Br³⁷ClN₂]⁺ | 243.9 | Highest |
| [C₈H₄⁸¹Br³⁷ClN₂]⁺ | 245.9 | Moderate |
Based on the principles of isotopic abundance for bromine and chlorine. docbrown.info
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.
Key expected absorptions include C=N and C=C stretching vibrations within the aromatic naphthyridine ring system, typically found in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons would appear above 3000 cm⁻¹. The presence of the carbon-halogen bonds would also be indicated by specific stretching vibrations at lower frequencies, with the C-Cl stretch generally appearing in the 800-600 cm⁻¹ range and the C-Br stretch at even lower wavenumbers. In similar halogenated heterocycles, a C-Cl bond shows absorption around 650-750 cm⁻¹. ekb.eg
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthyridine core is a chromophore, and the UV-Vis spectrum of this compound would be expected to show absorptions corresponding to π → π* transitions. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic system. The position of the maximum absorbance (λmax) and the molar absorptivity are characteristic of the compound's electronic structure. For related spiro-fluorene compounds, UV-Vis absorbance was noted around 273 nm. bas.bg
X-ray Diffraction Analysis for Solid-State Molecular Structures
Other Advanced Spectroscopic Methods (e.g., Raman Spectroscopy)
In addition to the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), other advanced methods provide complementary information for the comprehensive structural elucidation and characterization of halogenated naphthyridines like this compound. Among these, Raman spectroscopy offers significant advantages for probing the vibrational modes of the molecular framework.
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the analyte. While complementary to IR spectroscopy, Raman activity arises from changes in the polarizability of a molecule during a vibration, whereas IR absorption requires a change in the dipole moment. This fundamental difference means that some vibrations that are weak or absent in the IR spectrum may be strong and readily observed in the Raman spectrum, and vice versa.
For a molecule like this compound, Raman spectroscopy is particularly useful for characterizing the vibrations of the aromatic rings and the carbon-halogen bonds. The key vibrational modes expected to be Raman active include:
Ring Stretching and Breathing Modes: The characteristic stretching and deformation vibrations of the naphthyridine core, which are sensitive to substitution patterns.
Carbon-Halogen Stretching: The C-Cl and C-Br stretching vibrations, which typically appear in the low-frequency region of the spectrum.
Skeletal Deformations: In-plane and out-of-plane bending modes of the entire molecular skeleton.
Computational Prediction of Raman Spectra
In the absence of experimentally obtained Raman spectra for novel or rare compounds like this compound, computational methods, particularly Density Functional Theory (DFT), have become a reliable and powerful tool for predicting vibrational frequencies and Raman intensities. researchgate.netcardiff.ac.uksquarespace.com The general procedure for such a computational analysis involves:
Structural Optimization: The geometry of the molecule is optimized to find its lowest energy conformation.
Frequency Calculation: The vibrational frequencies and their corresponding Raman activities are calculated for the optimized structure. Common theoretical levels for such calculations include B3LYP with basis sets like 6-311++G(d,p). nih.gov
Spectral Simulation: The calculated Raman activities are convoluted using functions like Gaussian or Lorentzian to generate a simulated Raman spectrum that can be compared with experimental data or used for predictive analysis. squarespace.com
For this compound, DFT calculations would predict the positions and relative intensities of the key vibrational modes, aiding in the interpretation of any future experimental spectra and providing a deeper understanding of its structural properties. The predicted spectrum would show distinct bands corresponding to the vibrations of the di-substituted naphthyridine core.
Surface-Enhanced Raman Spectroscopy (SERS)
A significant challenge in conventional Raman spectroscopy can be the inherently weak signal. Surface-Enhanced Raman Spectroscopy (SERS) is an advanced technique that can overcome this limitation, providing an enormous enhancement of the Raman signal, often by factors of 10^6 or more. This enhancement is achieved by adsorbing the molecule of interest onto a nanostructured metallic surface, typically silver or gold. researchgate.netnih.gov
The SERS technique would be highly applicable to the study of this compound for several reasons:
Enhanced Sensitivity: SERS would allow for the detection of the compound at very low concentrations.
Structural Information: The SERS spectrum can provide information about the orientation of the molecule on the metal surface, as the enhancement effect is distance-dependent. For aza-aromatic compounds like naphthyridines, interaction with the metal surface often occurs through the nitrogen lone pair electrons or the π-system of the aromatic rings. acs.org
The application of SERS to this compound would involve preparing a suitable SERS-active substrate and analyzing the resulting spectrum to gain detailed structural insights that might not be accessible through conventional Raman spectroscopy.
Computational and Theoretical Investigations of Halogenated Naphthyridines
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are instrumental in predicting the electronic structure and reactivity of molecules like 8-Bromo-2-chloro-1,5-naphthyridine. These calculations, often employing Density Functional Theory (DFT), provide a foundational understanding of the molecule's behavior at a quantum level.
Analysis of Intramolecular Charge Transfer (ICT) Transitions
Intramolecular charge transfer (ICT) is a phenomenon observed in molecules that contain both an electron-donating and an electron-accepting group, connected by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polarized excited state. This process is crucial in the design of materials for optoelectronics and as fluorescent probes.
For this compound, the naphthyridine core itself is electron-deficient, and the halogen substituents (bromo and chloro) are generally considered as electron-withdrawing groups through induction, although they can also exhibit some π-donating character. Theoretical calculations can elucidate the nature of the excited states and the possibility of ICT. While specific studies on this compound are not prevalent, analogous studies on donor-acceptor systems show that the extent of charge transfer is highly dependent on the nature and position of the substituents and the surrounding solvent environment. Theoretical calculations can model these effects and predict the emission and absorption spectra, which are characteristic of ICT processes. The investigation of ICT in push-pull fluorophores with donor-π-acceptor structures has been explored using both steady-state and ultrafast transient absorption spectroscopy, supported by theoretical calculations. rsc.org
Prediction of Electronic Properties and Molecular Orbitals
Quantum chemical calculations are powerful tools for predicting the electronic properties of molecules, including the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity, kinetic stability, and electronic absorption spectra of a molecule.
For substituted 1,5-naphthyridines, DFT calculations at the B3LYP/6-31G* level have been used to determine the HOMO and LUMO energy levels. researchgate.net These calculations have shown that the introduction of various substituents at the 4 and 8 positions can tune the electronic properties of the 1,5-naphthyridine (B1222797) core. researchgate.net For this compound, the presence of the two halogen atoms is expected to lower the energies of both the HOMO and LUMO due to their inductive electron-withdrawing nature. This would, in turn, affect the molecule's electron affinity and ionization potential.
Table 1: Predicted Electronic Properties of Substituted 1,5-Naphthyridines
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 4,8-diphenyl-1,5-naphthyridine | -5.33 | -2.39 | 2.94 |
| 4,8-di(p-tolyl)-1,5-naphthyridine | -5.28 | -2.35 | 2.93 |
| 4,8-di(p-anisyl)-1,5-naphthyridine | -5.19 | -2.30 | 2.89 |
Data derived from DFT B3LYP/6-31G calculations on related 4,8-substituted 1,5-naphthyridines.* researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling plays a vital role in elucidating the mechanisms of chemical reactions, providing detailed information about reaction pathways, transition states, and intermediates that are often difficult to observe experimentally.
Investigation of Cycloaddition Mechanisms
Cycloaddition reactions are powerful synthetic tools for the construction of cyclic compounds. Computational studies have been employed to investigate the mechanisms of such reactions involving the 1,5-naphthyridine scaffold. For instance, the aza-Diels-Alder reaction for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives has been studied both theoretically and experimentally. nih.gov These studies suggest that the reaction proceeds in a regio- and stereoselective manner through an endo transition state. nih.gov
Furthermore, combined experimental and computational investigations into the reaction between N-(3-pyridyl)aldimines and alkynes have suggested a stepwise [4+2]-cycloaddition mechanism for the synthesis of 1,5-naphthyridines. nih.gov Such computational insights are invaluable for understanding and optimizing these synthetic routes. While no specific cycloaddition studies on this compound have been reported, the general principles derived from related systems can be applied to predict its reactivity in such transformations.
Theoretical Tautomeric Studies
Tautomerism, the interconversion of structural isomers, is an important consideration for heterocyclic compounds. Computational methods, particularly DFT, are highly effective in determining the relative stabilities of different tautomers. For example, theoretical studies on 2,7-disubstituted 1,8-naphthyridines have been conducted to understand their tautomeric behavior. rsc.org These calculations, in conjunction with experimental data, have been crucial in determining the predominant tautomeric forms in different environments. rsc.org
For this compound, while the aromatic form is expected to be the most stable, theoretical calculations could explore the possibility and relative energies of other potential tautomers, particularly if the molecule were to be further functionalized with groups capable of tautomerization, such as hydroxyl or amino groups.
Computational Studies of Reaction Barriers and Transition States
A significant application of computational chemistry is the calculation of reaction energy profiles, including the energies of reactants, products, intermediates, and transition states. This allows for the determination of reaction barriers, providing a quantitative measure of the reaction rate. Quantum chemical calculations have become a valuable tool in predicting unknown reactions and in the development of new synthetic methodologies. rsc.org
For reactions involving this compound, such as nucleophilic aromatic substitution, cross-coupling reactions, or further derivatization, computational studies can be employed to:
Predict the most likely reaction pathways.
Identify and characterize the transition state structures.
Calculate the activation energies to estimate reaction rates.
Understand the role of catalysts in lowering reaction barriers.
By modeling the transition states, chemists can gain a deeper understanding of the factors that control the reactivity and selectivity of a reaction, which is essential for the rational design of new synthetic strategies.
Molecular Modeling and Docking Studies for Chemical Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For halogenated naphthyridines, these models are crucial for understanding their three-dimensional structure, electronic properties, and potential interactions with biological targets. One of the most powerful applications of molecular modeling is molecular docking.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). The primary goal of docking is to predict the binding mode and affinity of the ligand-receptor complex. This information is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
While specific docking studies for this compound are not extensively detailed in the available literature, the methodology has been widely applied to the broader class of naphthyridine derivatives to explore their potential as therapeutic agents. tandfonline.comnih.gov For instance, docking studies on various 1,8-naphthyridine (B1210474) derivatives have been performed to elucidate their interactions with key biological targets, revealing strong binding affinities that support their potential as anticancer and antimicrobial agents. tandfonline.comsemanticscholar.org These studies typically involve identifying key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds between the naphthyridine core and the amino acid residues within the receptor's active site.
The insights gained from such studies on related compounds can be extrapolated to predict the potential interactions of this compound. The bromine and chlorine atoms on the naphthyridine scaffold can significantly influence its binding properties, potentially forming halogen bonds or engaging in other electrostatic interactions that enhance binding affinity and selectivity for a target receptor.
Table 1: Key Molecular Interactions in Docking of Naphthyridine Derivatives
| Type of Interaction | Description | Potential Role of Halogens (Br, Cl) |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. | The nitrogen atoms in the naphthyridine core are primary sites for hydrogen bonding. |
| Hydrophobic Interactions | The tendency of nonpolar surfaces to aggregate in an aqueous environment, driving the binding of a ligand to a hydrophobic pocket in a protein. | The aromatic rings of the naphthyridine structure contribute significantly to hydrophobic interactions. |
| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). | The bromine and chlorine atoms can act as halogen bond donors, forming specific, directional interactions that can enhance binding affinity. |
| Pi-Stacking | Attractive, non-covalent interactions between aromatic rings. | The naphthyridine ring system can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |
In Silico Tools for Synthetic Route Planning and Optimization
The synthesis of complex, multi-substituted heterocyclic compounds like this compound can be a challenging endeavor, often requiring multi-step reaction sequences. In silico tools for synthetic route planning and optimization are computational programs that assist chemists in designing and refining synthetic pathways. These tools leverage vast databases of chemical reactions and employ sophisticated algorithms, including artificial intelligence, to propose viable synthetic routes.
The process typically involves retrosynthesis, where the target molecule is recursively broken down into simpler, commercially available precursors. Computational tools can predict the feasibility of reaction steps, suggest suitable reagents and conditions, and even estimate potential yields and identify problematic side reactions. This computational approach allows for the rapid evaluation of multiple synthetic strategies, saving significant time and resources in the laboratory.
For halogenated naphthyridines, these tools can be particularly useful. They can help navigate the complexities of regioselective halogenation and other functional group interconversions on the sensitive naphthyridine core. nih.gov While specific synthetic plans for this compound generated by these tools are proprietary or not published, the general methodologies are well-established. Software platforms can analyze the structure and propose disconnections based on known reactions for forming pyridine (B92270) and fused pyridine ring systems, such as the Skraup or Friedländer reactions, followed by selective halogenation steps. nih.gov
Furthermore, computational tools like PASS (Prediction of Activity Spectra for Substances) and ADME (Absorption, Distribution, Metabolism, and Excretion) predictors are often used in the design phase, prior to synthesis. nih.govresearchgate.netrsc.orgrsc.org These programs can predict the biological activity profile and pharmacokinetic properties of a designed molecule, allowing chemists to prioritize the synthesis of compounds with the highest potential for success as therapeutic agents. orientjchem.org
Table 2: Common In Silico Tools for Chemical Synthesis and Design
| Tool Category | Function | Examples |
|---|---|---|
| Retrosynthesis Planning | Proposes synthetic routes by breaking down a target molecule into simpler precursors. | Chematica, ASKCOS, AiZynthFinder |
| Reaction Prediction | Predicts the products of a given set of reactants and conditions. | IBM RXN for Chemistry, various machine learning models |
| Pharmacokinetic Prediction (ADMET) | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | SwissADME, pkCSM, ADMETlab |
| Biological Activity Prediction | Predicts the likely biological targets and activities of a compound based on its structure. | PASS (Prediction of Activity Spectra for Substances), Molinspiration |
The Chemical Compound this compound: A Survey of its Potential in Advanced Materials and Catalysis
The 1,5-naphthyridine scaffold, a heterocyclic aromatic compound containing two nitrogen atoms, has garnered significant attention in various fields of chemistry due to its unique electronic properties and versatile reactivity. The introduction of halogen substituents, such as in this compound, further enhances its potential as a building block for complex molecular architectures. This article explores the prospective applications of this compound in advanced materials and catalysis, based on the known reactivity and applications of the broader 1,5-naphthyridine class of compounds. It is important to note that while the specific applications for this compound are not extensively documented in current literature, the functional groups present suggest a high potential for its use in the areas discussed below.
Applications of 1,5 Naphthyridine Scaffolds in Advanced Materials and Catalysis
Material Science Applications
Organic Light-Emitting Diodes (OLEDs)
The electron-deficient 1,5-naphthyridine core is a valuable component in the design of materials for Organic Light-Emitting Diodes (OLEDs), particularly in developing emitters and electron-transport materials. Its structure is integrated into host materials, fluorescent emitters, and phosphorescent complexes to enhance device performance.
Recent research has demonstrated the potential of 1,5-naphthyridine derivatives in creating highly efficient OLEDs. For instance, a thermally activated delayed fluorescence (TADF) emitter that uses a 1,5-naphthyridine core achieved a high external quantum efficiency (EQE) of 20.9%. nih.gov In the realm of phosphorescent OLEDs, iridium(III) complexes featuring naphthyridine-based ligands have shown outstanding performance. These complexes allow for tunable emission from green to red and have been used to create devices with EQEs exceeding 30% and exceptional brightness. bohrium.com One such device achieved a maximum EQE of 32.3% and a brightness of 242,548 cd/m². bohrium.com Furthermore, europium(III) complexes incorporating 1,5-naphthyridine ligands are being explored for red-emitting OLEDs. Current time information in Oxfordshire, GB.
| Emitter Type | Core/Ligand | Max. External Quantum Efficiency (EQE) | Emission Color/Wavelength | Max. Brightness |
| TADF Emitter | 1,5-Naphthyridine Core | 20.9% | - | - |
| Iridium(III) Complex | (mtfmpp)₂Ir(mmND) | 32.3% | Green (521 nm) to Red (600 nm) | 242,548 cd/m² |
| Iridium(III) Complex | (dfpmp)₂Ir(mmND) | >30% | Green | - |
| 1,8-Naphthyridine (B1210474) Oligomer | N/A | 0.6 cd/A⁻¹ (Current Eff.) | White-Pink | 400 cd/m² |
| 1,8-Naphthyridine Oligomer | N/A | 1.2 cd/A⁻¹ (Current Eff.) | Yellow | 250 cd/m² |
Sensors and Semiconductors
The 1,5-naphthyridine scaffold is integral to the development of novel organic semiconductors due to its intrinsic electron-deficient properties, which facilitate electron transport. Functionalized 1,5-naphthyridine derivatives have been synthesized to act as n-type (electron-transporting) and hole-injecting/transporting materials.
A series of 4,8-substituted 1,5-naphthyridines have been reported as multifunctional semiconductor materials that emit blue fluorescence. researchgate.net These materials possess electron affinities ranging from 2.38 to 2.72 eV and ionization potentials between 4.85 and 5.04 eV, making them suitable for both electron-transport and hole-injection roles in electronic devices. researchgate.net More advanced systems based on a 1,5-naphthyridine-2,6-dione (NTD) core have been developed as high-performance n-type semiconductors. One such derivative, NTDT-DCV, exhibited an electron mobility of 0.14 cm² V⁻¹ s⁻¹ in organic thin-film transistors (OFETs). researchgate.net Another derivative demonstrated ambipolar behavior with electron and hole mobilities reaching up to 1.23 cm² V⁻¹ s⁻¹ and 0.0074 cm² V⁻¹ s⁻¹, respectively. nih.gov
Beyond semiconductors, the related 2,7-naphthyridine (B1199556) scaffold has been successfully used to create highly selective and sensitive chemosensors. Fused 2,7-naphthyridine derivatives have been designed as colorimetric and fluorescent "turn-off" sensors for Nickel (Ni²⁺) ions in aqueous solutions, showing a distinct color change from yellow to red. nih.gov These sensors exhibit a low detection limit in the range of 0.2–0.5 µM. nih.gov Another 2,7-naphthyridine probe developed for detecting thiophenol demonstrated an ultrafast response time of 30 seconds and a 240-fold enhancement in fluorescence. nih.govCurrent time information in Oxfordshire, GB.
| Semiconductor/Sensor Type | Derivative | Key Performance Metric | Value |
| n-type Semiconductor | NTDT-DCV (1,5-Naphthyridine-2,6-dione based) | Electron Mobility | 0.14 cm² V⁻¹ s⁻¹ |
| Ambipolar Semiconductor | NDI-π-NDI Molecule 5 | Electron Mobility | 1.23 cm² V⁻¹ s⁻¹ |
| Ambipolar Semiconductor | NDI-π-NDI Molecule 5 | Hole Mobility | 0.0074 cm² V⁻¹ s⁻¹ |
| Fluorescent Sensor | 2,7-Naphthyridine derivative (for Ni²⁺) | Limit of Detection | 0.2–0.5 µM |
| Fluorescent Sensor | AND-DNP (for Thiophenol) | Response Time | 30 seconds |
Dye-Sensitized Solar Cells
In the field of photovoltaics, 1,5-naphthyridine derivatives are emerging as versatile components for enhancing the efficiency and stability of solar cells. They are used in both organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). In OPVs, aluminium chelates of 1,5-naphthyridine derivatives have been employed as exciton-blocking materials, which help to prolong the lifetime of the device. researchgate.net
| Solar Cell Configuration | 1,5-Naphthyridine Component | Power Conversion Efficiency (η) | Open-Circuit Voltage (V_oc) | Fill Factor (FF) |
| DSSC with N3 dye | None (Reference) | 5.58% | - | - |
| DSSC with N3 dye + co-sensitizer | Polymer P1 | 5.88% | 825 mV | 59% |
| DSSC with N3 dye + co-sensitizer | Polymer P2 | 6.21% | 788 mV | 58% |
Naphthyridine-Based Molecular Switches
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light or electricity. This capability makes them fundamental components for molecular electronics and smart materials. The 1,5-naphthyridine scaffold is a target for the synthesis of ligands intended for use in such systems, particularly in ruthenium complexes designed for molecular electronics.
The core principle of a molecular switch involves a significant and reversible change in the molecule's properties—such as its geometry, electronic state, or absorption spectrum—upon stimulation. Halogenated naphthyridines, including derivatives of 1,5-naphthyridine, are synthesized as precursors to build larger, functional systems like tridentate ligands. These ligands can then be complexed with metal centers to create switches where, for example, an electron transfer can be triggered by light. Key performance characteristics for molecular photoswitches include the efficiency of the state change (quantum yield) and the durability over many cycles (cyclability), though specific performance data for 1,5-naphthyridine-based switches are not extensively detailed in the surveyed literature.
Future Research Directions and Challenges in 8 Bromo 2 Chloro 1,5 Naphthyridine Chemistry
Development of Novel and Green Synthetic Methodologies
A primary focus for the future of 8-Bromo-2-chloro-1,5-naphthyridine chemistry is the development of environmentally sustainable and efficient synthetic methods. The principles of green chemistry, such as atom economy and the use of less hazardous substances, are central to this endeavor.
A significant hurdle is the selective introduction of two different halogens. This requires the design of highly specific catalysts and a thorough understanding of the underlying reaction mechanisms. The adoption of modern synthetic technologies like flow chemistry and microwave-assisted synthesis could also offer substantial benefits, including reduced reaction times, increased yields, and enhanced safety.
Table 1: Potential Green Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Key Challenges |
| One-Pot/Tandem Reactions | Higher atom economy, reduced waste, fewer purification steps. | Requires highly selective catalysts and control over competing reaction pathways. |
| C-H Activation/Halogenation | Direct functionalization of the naphthyridine core, high atom economy. | Achieving regioselectivity, catalyst stability, and cost-effectiveness. |
| Flow Chemistry | Precise reaction control, improved safety, and scalability. | High initial investment and potential for blockages with solid byproducts. |
| Microwave-Assisted Synthesis | Significantly shorter reaction times and often improved yields. | Issues with scalability and the potential for localized overheating. |
Exploration of Underutilized Reactivity Pathways for Diversification
The synthetic utility of this compound stems from the differential reactivity of its two carbon-halogen bonds. While conventional cross-coupling reactions are well-established, numerous other reactivity pathways remain underexplored.
Future research should aim to exploit the distinct electronic environment of the 1,5-naphthyridine (B1222797) ring to unlock novel chemical transformations. A key goal is the development of orthogonal catalytic systems that enable site-selective cross-coupling reactions. This would permit the sequential and controlled introduction of various functional groups, leading to a wide array of new derivatives.
Additionally, exploring transition-metal-free reactions, such as nucleophilic aromatic substitution (SNAr), could provide more sustainable and economical diversification routes. The electron-deficient nature of the 1,5-naphthyridine ring should facilitate such substitutions, especially at the 2-position. The main challenge lies in achieving high selectivity and understanding the subtle electronic and steric influences at each halogenated position.
Rational Design of Halogenated 1,5-Naphthyridine Ligands for Emerging Catalytic Processes
The combination of the nitrogen atoms in the 1,5-naphthyridine core and the potential for functionalization at the halogenated positions makes this compound an excellent candidate for designing novel ligands for catalysis. The electronic properties of these ligands can be fine-tuned to modulate the performance of metal complexes in various catalytic reactions.
Future work in this area should concentrate on the rational design of bidentate and pincer-type ligands from this scaffold. Such ligands could be applied in a range of catalytic processes, including cross-coupling, C-H activation, and asymmetric synthesis. The rigid 1,5-naphthyridine framework can enforce a well-defined coordination geometry, which is often critical for high catalytic efficiency. nih.gov
A significant synthetic challenge is the precise installation of coordinating moieties while retaining the halogen atoms, which are crucial for either subsequent modifications or for their electronic influence on the final ligand. The synthesis, characterization, and catalytic evaluation of the resulting metal complexes will be a major research focus.
Integration of this compound into Novel Material Architectures
The planar geometry and rich electronic characteristics of the 1,5-naphthyridine unit make it a compelling building block for new organic materials. The bromo and chloro substituents on this compound offer reactive handles for polymerization or for incorporation into larger conjugated systems.
Future research could investigate the synthesis of materials such as conducting polymers, components for organic light-emitting diodes (OLEDs), and chemical sensors based on this versatile scaffold. The ability to tune the optoelectronic properties through substitution at the halogenated sites could lead to materials with tailored functionalities. For instance, integrating this unit into a polymer backbone could result in materials with interesting photophysical behaviors or improved charge transport properties.
The primary obstacles in this domain include the synthesis of well-defined, high-molecular-weight polymers with consistent properties and overcoming potential solubility issues of the resulting materials. A deep understanding of the structure-property relationships will be essential for the rational design of new functional materials.
Advanced Computational Modeling for Predictive Chemical Design
In modern chemical research, computational chemistry is an indispensable tool for predicting molecular properties and elucidating reaction mechanisms. For a molecule like this compound, computational modeling can offer profound insights into its reactivity, electronic structure, and potential uses.
Future studies should employ advanced computational techniques, such as Density Functional Theory (DFT), to predict the regioselectivity of chemical reactions on the this compound framework. This predictive power can guide the rational design of synthetic routes and help to understand the factors governing the differential reactivity of the two carbon-halogen bonds. Furthermore, computational screening of virtual libraries of its derivatives can expedite the discovery of novel molecules with desired properties for medicinal chemistry or materials science applications. uni.luuni.lu
A key challenge is the development of computational models that can accurately simulate the behavior of these molecules in complex environments, such as in solution or in the solid state. The precise prediction of excited-state properties for potential photophysical and materials applications also remains a computationally intensive task. A synergistic approach, combining experimental work with computational analysis, will be vital for advancing the chemistry of this compound.
Q & A
Q. What are the standard synthetic routes for preparing 8-Bromo-2-chloro-1,5-naphthyridine, and how do reaction conditions influence product purity?
The compound is typically synthesized via halogenation of 1,5-naphthyridine derivatives. Key methods include:
- Bromination : Reacting 1,5-naphthyridine with Br₂ in CCl₄ under reflux, followed by pyridine treatment to isolate mono- or di-brominated products .
- Chlorination : Using POCl₃ or POCl₃/PCl₅ mixtures to convert naphthyridinones or hydroxylated precursors into chlorinated derivatives. For example, 2-chloro-1,5-naphthyridine is obtained via phosphoryl chloride treatment of 1,5-naphthyridine 1-oxide .
- Purification : Chromatographic separation (e.g., column chromatography) is critical due to the formation of mixed halogenated isomers (e.g., 3-bromo and 3,7-dibromo derivatives) .
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : AB coupling systems in NMR spectra distinguish proton environments (e.g., H3/H4 vs. H6/H7 in dichloro analogs) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 244 for C₈H₄BrClN₂) and fragmentation patterns confirm halogen substitution .
- Melting Point Analysis : Compare observed values with literature (e.g., 176–179°C for 3,8-dichloro-1,5-naphthyridine) .
Q. What handling precautions are essential for halogenated naphthyridines in laboratory settings?
- Safety Protocols :
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence substitution reactions in halogenated 1,5-naphthyridines?
- Electronic Effects : Electron-withdrawing groups (e.g., NO₂) at specific positions activate chloro/bromo substituents for nucleophilic substitution. For example, 2,6-dichloro-1,5-naphthyridine reacts selectively with hydrazine at the 6-position due to deactivation of the second chlorine after initial substitution .
- Steric Hindrance : Bulky substituents (e.g., dipropylaminomethyl groups) in Mannich reactions require prolonged reflux (20+ hours) to achieve coupling .
Q. What strategies resolve contradictions in reported synthetic yields or analytical data for halogenated naphthyridines?
- Methodological Scrutiny :
- Reaction Replication : Verify literature protocols (e.g., POCl₃ vs. PCl₅ ratios in chlorination) to identify unreported variables .
- Isomer Identification : Use high-resolution NMR or X-ray crystallography to distinguish structurally similar isomers (e.g., 2,4- vs. 2,6-dichloro derivatives) .
- Data Cross-Validation : Compare mass spectra with computational predictions (e.g., isotopic patterns for bromine/chlorine) .
Q. How can computational modeling enhance the design of this compound derivatives for target applications?
- In Silico Tools :
- DFT Calculations : Predict regioselectivity in halogenation or substitution reactions by analyzing frontier molecular orbitals (FMOs) .
- Docking Studies : Model interactions with biological targets (e.g., antimalarial enzymes) to prioritize derivatives for synthesis .
- Solubility Prediction : Use logP and polar surface area calculations to optimize solvent systems for reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
